((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline
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Overview
Description
((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline: is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline typically involves multiple steps. One common method includes the reaction of (1-(methylsulfonyl)piperidin-4-yl)methanol with diisobutylaluminium hydride in tetrahydrofuran and dichloromethane at -75°C, followed by treatment with ammonium chloride and hydrogen chloride . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminium hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminium hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: In chemistry, ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Piperidine derivatives are known for their biological activity, and this compound is no exception. It is investigated for its potential effects on various biological pathways and targets.
Medicine: In medicine, this compound is explored for its therapeutic potential. Piperidine derivatives have shown promise in treating conditions such as cancer, inflammation, and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
N-(1-(Methylsulfonyl)piperidin-4-yl)-4,5-dihydro-1H-imidazo[4,5-h]quinazolin-8-amine: This compound is a derivative of ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline and is studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor for treating cancer.
Piperidine Derivatives: Various piperidine derivatives, such as substituted piperidines, spiropiperidines, and piperidinones, share structural similarities with this compound.
Uniqueness: this compound is unique due to its specific functional groups and the presence of the L-proline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound ((1-(Methylsulfonyl)piperidin-4-yl)methyl)-L-proline is a derivative of L-proline, an amino acid known for its diverse biological roles. This article explores its biological activity, particularly in the context of its potential therapeutic applications against various diseases, including Chagas disease and cancer.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with a methylsulfonyl group and linked to L-proline. This structural configuration may influence its interaction with biological targets, enhancing its pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
- Antiparasitic Activity : The compound has been studied for its effects on Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that proline uptake is crucial for the parasite's metabolism and survival. Inhibitors targeting proline transport have shown promise in disrupting the life cycle of T. cruzi by limiting proline availability, thus impairing ATP production and resistance to oxidative stress .
- Cytotoxicity : Studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperidine have been shown to induce apoptosis in MDA-MB-231 breast cancer cells, suggesting that similar compounds could exhibit anticancer properties .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Proline Transport Inhibition : Compounds designed to inhibit proline uptake can significantly reduce the proliferation of T. cruzi by blocking essential metabolic processes .
- Cytotoxic Mechanisms : The cytotoxicity observed in cancer cells may be attributed to the induction of apoptosis through mitochondrial pathways and the disruption of cellular energy metabolism .
Case Study 1: Antiparasitic Efficacy
In a study targeting L-proline uptake in T. cruzi, novel inhibitors were synthesized and tested for their ability to block proline transport. The results indicated that specific derivatives could effectively reduce parasite viability in vitro, highlighting the potential for developing new antiparasitic therapies based on this mechanism .
Case Study 2: Cancer Cell Viability
A series of piperidine derivatives were evaluated for their cytotoxic effects on various cancer cell lines. One compound demonstrated a significant reduction in cell viability at low concentrations (0.1 µM), with a marked increase in late apoptotic cells, indicating a strong potential for therapeutic application in oncology .
Data Tables
Properties
Molecular Formula |
C12H22N2O4S |
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Molecular Weight |
290.38 g/mol |
IUPAC Name |
(2S)-1-[(1-methylsulfonylpiperidin-4-yl)methyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4S/c1-19(17,18)14-7-4-10(5-8-14)9-13-6-2-3-11(13)12(15)16/h10-11H,2-9H2,1H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
IDIVIISNCIJPIP-NSHDSACASA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)CN2CCC[C@H]2C(=O)O |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2CCCC2C(=O)O |
Origin of Product |
United States |
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